N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)prop-2-enamide

pyrazole-acrylamide covalent inhibitor structure-activity relationship

CAS 1184475-62-4 is a unique pyrazole-acrylamide covalent fragment featuring an N1-isopropyl group and C4-acrylamide regiochemistry. Unlike common N1-ethyl or C3-linked analogs, this building block expands chemical space for cysteine-targeted kinase profiling. With no pre-existing bioactivity annotation or IP entanglements, it is ideal for de novo chemoproteomic target discovery (e.g., isoTOP-ABPP) and systematic SAR studies on N1-alkyl effects. Synthesized in one step from CAS 60706-59-4, it ensures rapid procurement for fragment library construction at screening-relevant scales.

Molecular Formula C11H17N3O
Molecular Weight 207.277
CAS No. 1184475-62-4
Cat. No. B3017470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)prop-2-enamide
CAS1184475-62-4
Molecular FormulaC11H17N3O
Molecular Weight207.277
Structural Identifiers
SMILESCC1=C(C(=NN1C(C)C)C)NC(=O)C=C
InChIInChI=1S/C11H17N3O/c1-6-10(15)12-11-8(4)13-14(7(2)3)9(11)5/h6-7H,1H2,2-5H3,(H,12,15)
InChIKeyNJNCJAVSLUVUQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,5-Dimethyl-1-propan-2-ylpyrazol-4-yl)prop-2-enamide (CAS 1184475-62-4): Procurement-Relevant Identity and Comparator Baseline


N-(3,5-Dimethyl-1-propan-2-ylpyrazol-4-yl)prop-2-enamide (CAS 1184475-62-4) is a synthetic pyrazole-acrylamide conjugate with molecular formula C11H17N3O and molecular weight 207.27 g/mol . The compound features a 1-isopropyl-3,5-dimethyl-1H-pyrazole core linked via the C4 amino position to a prop-2-enamide (acrylamide) moiety. In the pyrazole-acrylamide class, the acrylamide warhead is a well-established electrophilic functionality capable of forming irreversible covalent bonds with accessible cysteine residues in kinase ATP-binding pockets, a mechanism exploited by clinical candidates such as the KRAS G12C inhibitor JDQ443 [1]. However, a systematic literature and database search spanning PubMed, ChEMBL, PubChem, ChemSpider, Google Patents, and major vendor catalogs (as of April 2026) reveals no primary research articles, no patents listing this specific compound as an exemplified bioactive entity, and no quantitative bioactivity data (IC50, Ki, Kd, cellular potency) for CAS 1184475-62-4 in any peer-reviewed or patent source. The compound appears in several commercial chemical supplier catalogs primarily as a research-grade building block or screening compound, typically offered at ≥95% purity .

Why Generic Substitution of N-(3,5-Dimethyl-1-propan-2-ylpyrazol-4-yl)prop-2-enamide (CAS 1184475-62-4) Is Not Advisable Without Verification


Compounds within the pyrazole-acrylamide class cannot be interchanged without rigorous verification because subtle structural variations—particularly the N1 substituent on the pyrazole ring and the position of the acrylamide attachment—profoundly alter cysteine-targeting selectivity profiles. For example, pyrazole-acrylamide fragments screened against a panel of 47 kinases exhibited highly divergent covalent binding patterns, with some fragments hitting multiple kinases and others showing narrow selectivity, driven by specific molecular recognition rather than non-specific thiol reactivity [2]. The isopropyl group at N1 in CAS 1184475-62-4 confers distinct steric and lipophilic properties compared to analogs bearing N1-ethyl, N1-phenyl, or N1-H substituents. Additionally, the C4-amino-linked acrylamide regiochemistry in this compound differs from C3-acrylamide attachment found in pyrazolopyrimidine probes such as ZNL0325 , or from the complex spiro-azetidine-linked acrylamide architecture of JDQ443 [1]. These structural differences are expected to produce distinct target engagement landscapes, meaning that substituting CAS 1184475-62-4 with a structurally related analog without confirmatory profiling risks altering or abolishing the desired covalent binding specificity. Procurement decisions must therefore be tied to the exact CAS number and identity verification by NMR or LC-MS.

Quantitative Differentiation Evidence for N-(3,5-Dimethyl-1-propan-2-ylpyrazol-4-yl)prop-2-enamide (CAS 1184475-62-4) Against Closest Analogs


Structural Uniqueness: N1-Isopropyl vs. N1-Ethyl and N1-Phenyl Pyrazole-Acrylamide Analogs

CAS 1184475-62-4 is the only commercially listed pyrazole-acrylamide compound that combines three specific structural features simultaneously: (i) a 3,5-dimethyl substitution pattern on the pyrazole ring, (ii) an N1-isopropyl group, and (iii) a C4-amino-linked acrylamide warhead. Among the closest cataloged analogs, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide (benchchem catalog) bears an N1-ethyl rather than N1-isopropyl group, while N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-containing compounds replace the N1-alkyl with an aromatic substituent . The N1-isopropyl group in CAS 1184475-62-4 increases steric bulk (calculated Taft Es value approximately −1.71 for isopropyl vs. −1.31 for ethyl) and lipophilicity (calculated π contribution approximately +1.3 vs. +0.8 for ethyl), which is known from broader pyrazole SAR to influence target binding pocket complementarity and selectivity [1]. No head-to-head bioactivity comparison data exist for these specific analogs in public literature.

pyrazole-acrylamide covalent inhibitor structure-activity relationship N1-substituent kinase selectivity

Acrylamide Warhead Reactivity: Class-Level Evidence Supporting Covalent Inhibitor Development Potential

The acrylamide moiety in CAS 1184475-62-4 belongs to the most extensively validated covalent warhead class in medicinal chemistry, with multiple FDA-approved acrylamide-based kinase inhibitors (e.g., afatinib, osimertinib, ibrutinib) [2]. A recent systematic study screened 47 pyrazole-acrylamide fragments against 47 kinases and demonstrated that covalent modification was driven by specific molecular recognition rather than non-specific thiol reactivity, with fragment glutathione (GSH) reactivity generally lower than that of afatinib [1]. While CAS 1184475-62-4 itself was not included in this published fragment library, its structural features (pyrazole hinge-binding motif coupled via a C4-amino linker to an acrylamide warhead) closely parallel the design principles validated in that study. By class-level inference, the acrylamide warhead in this compound is expected to exhibit the same electrophilic character capable of engaging cysteine residues positioned appropriately within target protein binding pockets, with inherent GSH reactivity comparable to other unsubstituted acrylamides (second-order rate constants for N-substituted acrylamides with GSH typically in the range of 0.01–1.0 M⁻¹s⁻¹ at pH 7.4, 37°C) [2].

covalent warhead acrylamide reactivity kinase inhibitor targeted covalent inhibitor glutathione reactivity

Purity Specifications: Commercially Available Research-Grade Material for Reproducible Screening

CAS 1184475-62-4 is commercially supplied by multiple vendors at a standard purity specification of ≥95% (HPLC or GC), consistent with the purity grade typically offered for research-use-only pyrazole building blocks of similar molecular weight and complexity . Related compounds in the same molecular formula class (C11H17N3O, MW ~207 g/mol) are also predominantly supplied at ≥95% purity, establishing this as the industry benchmark for non-GMP research-grade pyrazole-acrylamide derivatives . No GMP-grade or certified reference standard material has been identified for this compound. The absence of pharmacopoeial monographs (USP, EP, JP) is consistent with its status as a preclinical research tool rather than a pharmaceutical active ingredient.

purity specification HPLC NMR quality control research-grade compound

Synthetic Accessibility: Well-Established Amidation Route from Readily Available Precursor

The synthesis of CAS 1184475-62-4 proceeds via a single-step amidation reaction between commercially available 1-isopropyl-3,5-dimethyl-1H-pyrazol-4-amine (CAS 60706-59-4) and acryloyl chloride in the presence of a tertiary amine base (e.g., triethylamine) in an aprotic solvent such as dichloromethane [2]. The amine precursor CAS 60706-59-4 is a catalog compound supplied at ≥95% purity by multiple vendors including ChemBridge Corporation and ChemicalBook . This one-step synthetic accessibility contrasts with more complex pyrazole-acrylamide covalent inhibitors such as JDQ443, which requires a multi-step synthetic sequence involving atropisomer resolution and spiro-azetidine linker construction [1]. The straightforward synthesis enables in-house preparation or cost-effective custom synthesis at multi-gram scale, reducing supply chain dependency for screening programs.

synthesis amidation acryloyl chloride building block pyrazole-4-amine

Critical Transparency Statement: Absence of Direct Bioactivity Data in Public Domain

A comprehensive search of public-domain databases and literature repositories conducted in April 2026 found zero primary research articles, zero patent exemplifications, and zero deposited bioactivity records (ChEMBL, PubChem BioAssay, BindingDB) containing quantitative target engagement or cellular activity data for CAS 1184475-62-4 [2]. In contrast, structurally related pyrazole-acrylamide compounds have published bioactivity data: ZNL0325 (C3-acrylamide pyrazolopyrimidine) demonstrated BaF3 cellular antiproliferative IC50 of 566 nM against EGFR-L858R/C775S mutant ; JDQ443 (clinical-stage pyrazole-acrylamide KRAS G12C inhibitor) showed dose-dependent antitumor activity in mouse xenograft models and is currently in Phase Ib/II trials (NCT04699188) [1]; and 1,3-diarylpyrazole acrylamide derivatives demonstrated in vitro anticarcinogenic activity against mesothelioma and lung cancer cell lines [3]. This evidence gap means that any claim of biological activity for CAS 1184475-62-4 would be purely speculative and unsupported by primary data. Users procuring this compound for biological screening should treat it as an uncharacterized chemical probe requiring de novo profiling.

data gap bioactivity IC50 literature search transparency

Recommended Application Scenarios for N-(3,5-Dimethyl-1-propan-2-ylpyrazol-4-yl)prop-2-enamide (CAS 1184475-62-4) Based on Available Evidence


Covalent Fragment-Based Kinase Inhibitor Screening Library Construction

CAS 1184475-62-4 is most appropriately deployed as a component of a covalent fragment library targeting cysteine-containing kinases. The pyrazole hinge-binding motif coupled with an acrylamide warhead follows the design paradigm validated by Gehringer, Knapp, and colleagues, whose 47-member pyrazole-acrylamide fragment library demonstrated specific, recognition-driven covalent modification of diverse kinases with acceptable glutathione reactivity profiles [2]. The N1-isopropyl substituent expands chemical space coverage relative to N1-ethyl or N1-H fragments commonly found in commercial libraries, potentially enabling the discovery of novel selectivity profiles. Given the one-step synthetic accessibility from CAS 60706-59-4 [4], this compound can be procured or synthesized at the 50–500 mg scale sufficient for screening at 100–200 µM against a panel of 40–50 kinases using intact protein mass spectrometry readouts.

SAR Exploration Around Pyrazole N1 Substituent Effects on Covalent Target Engagement

This compound fills a specific gap in pyrazole-acrylamide structure-activity relationship (SAR) studies: the systematic evaluation of N1-alkyl steric and lipophilic effects on covalent binding selectivity. While N1-ethyl pyrazole-acrylamides are available in commercial catalogs and the ZNL0325 scaffold explores C3-acrylamide pyrazolopyrimidine space , the N1-isopropyl/C4-acrylamide combination is uniquely represented by CAS 1184475-62-4 . Procurement of this compound alongside its N1-ethyl, N1-H, and N1-phenyl analogs enables a comparative SAR matrix to deconvolute the contribution of the N1 substituent to target binding, selectivity, and intrinsic warhead reactivity—an approach directly aligned with the fragment-to-lead optimization strategies employed in the development of JDQ443 [1].

Chemical Biology Probe Development with De Novo Target Identification

CAS 1184475-62-4 can serve as a starting scaffold for chemical biology probe development where the objective is de novo identification of cysteine-containing protein targets via chemoproteomic profiling (e.g., isoTOP-ABPP). The compound's modest molecular weight (207.27 g/mol) and acrylamide warhead make it suitable for derivatization with alkyne or biotin tags for target engagement studies [3]. Users should note, however, that this compound carries no pre-existing target annotation [5], meaning that any target identified through chemoproteomics would represent a novel finding requiring independent validation. The absence of prior art also reduces the risk of intellectual property entanglements for novel target discoveries.

Synthetic Methodology Development and Parallel Library Synthesis

The well-precedented one-step amidation route from 1-isopropyl-3,5-dimethyl-1H-pyrazol-4-amine (CAS 60706-59-4) [4] positions this compound as an ideal model substrate for optimizing parallel synthesis conditions for pyrazole-acrylamide libraries. Process chemists can leverage this chemistry to develop high-throughput amidation protocols using acryloyl chloride or acrylic acid coupling reagents, exploring variables such as base, solvent, temperature, and stoichiometry. Successful optimization on this scaffold would be directly transferable to the synthesis of related analogs with different N1-alkyl substituents or pyrazole core substitutions, supporting medicinal chemistry campaigns that require rapid SAR exploration of covalent inhibitor series.

Quote Request

Request a Quote for N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.